2,4-Diaminopyrimidine

Description

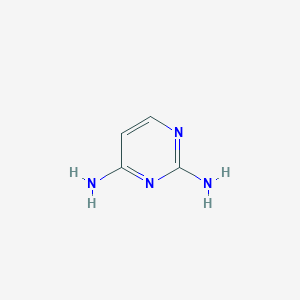

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAWASYJIRZXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166021 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-81-0 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of a Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, demonstrating an uncanny ability to interact with diverse biological targets. These are termed "privileged scaffolds".[1][2][3][4][5] The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold.[6] Characterized by a pyrimidine ring substituted with amino groups at positions 2 and 4, this heterocyclic system is a cornerstone in the design of targeted therapies, from potent anti-cancer agents to life-saving antimicrobials.[7][8][9]

Its privileged status stems from its unique structural and electronic properties. The arrangement of nitrogen atoms and amino groups allows it to act as a versatile hydrogen-bond donor and acceptor, expertly mimicking the binding motifs of natural biological ligands. This guide offers a comprehensive exploration of the this compound core, delving into its fundamental properties, synthetic strategies, key therapeutic applications, and practical experimental protocols. It is designed to serve as a technical resource for scientists engaged in the art and science of drug discovery, providing the foundational knowledge and actionable insights required to leverage this remarkable scaffold in the development of next-generation therapeutics.

Part 1: Foundational Chemistry and Structural Insights

The efficacy of the this compound scaffold is rooted in its fundamental chemical nature. Its structure, a six-membered aromatic ring with two nitrogen atoms and two exocyclic amino groups, provides a rigid framework decorated with key functionalities for molecular recognition.[7]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄ | [7] |

| Molecular Weight | 110.12 g/mol | [7] |

| Appearance | Off-white to pale brown powder | [7] |

| Melting Point | 137 - 147 °C | [7] |

| PubChem CID | 67431 | [10] |

The core's true power lies in its hydrogen bonding capability. The N1 nitrogen and the 2-amino group create a bidentate hydrogen-bond donor array. This specific arrangement is a bioisostere for the purine ring of adenine, enabling it to form crucial interactions with the hinge region of protein kinases. Furthermore, it mimics the pteridine ring of dihydrofolate, making it an effective inhibitor of dihydrofolate reductase (DHFR).[11] This molecular mimicry is the causal factor behind its broad applicability.

Part 2: Strategic Synthesis of the Core Scaffold

The construction of the this compound ring system and its subsequent derivatization are mature fields, offering chemists a variety of reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern on the pyrimidine ring.

Workflow: Major Synthetic Pathways

The diagram below illustrates two common and robust strategies for synthesizing the this compound core. Route A exemplifies a substitution-based approach starting from a pre-formed, halogenated pyrimidine ring. Route B showcases a condensation approach, building the heterocyclic ring from acyclic precursors.

Caption: High-level overview of common synthetic routes to the this compound scaffold.

A frequently employed method involves the sequential nucleophilic aromatic substitution on multiply halogenated pyrimidines, such as 2,4,5-trichloropyrimidine.[6] The higher reactivity of the chlorine atom at the C4 position allows for selective initial substitution, followed by reaction at the C2 position under more forcing conditions.[6] An alternative and classical approach is the condensation of guanidine with a suitable three-carbon electrophile, such as ethyl cyanoacetate, which directly forms the substituted heterocyclic ring.[12]

Part 3: The Scaffold in Action: Targeting Key Enzymes in Disease

The versatility of the this compound core is best illustrated by examining its role in inhibiting two major classes of enzymes: Dihydrofolate Reductase and Protein Kinases.

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Antibacterial Strategy

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[11] Its inhibition starves cells of DNA building blocks, leading to cell death. This makes DHFR an excellent target for antimicrobial and anticancer therapies.[11]

The this compound moiety is the key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the DHFR active site.[11] The antibacterial drug Trimethoprim is a classic example, where a this compound core is attached to a substituted benzyl ring, leading to potent and selective inhibition of bacterial DHFR over its human counterpart.[9]

Caption: The folate pathway and the inhibitory action of this compound compounds on DHFR.

Structure-Activity Relationship (SAR) in DHFR Inhibitors: The inhibitory potency of these analogs is highly dependent on the substituents on the ancillary ring. For Trimethoprim analogs targeting E. coli DHFR, the following SAR is observed:

| Compound | R3' Substituent | R4' Substituent | R5' Substituent | IC₅₀ (µM) for E. coli DHFR |

| Trimethoprim | -OCH₃ | -OCH₃ | -OCH₃ | ~0.005-0.01 |

| Analog 1 | -H | -OCH₃ | -H | ~1.0 |

| Analog 2 | -Cl | -OCH₃ | -Cl | ~0.1 |

Data synthesized from reference[11]. This table clearly demonstrates that the trimethoxy substitution pattern is optimal for potent inhibition of bacterial DHFR.

Protein Kinase Inhibition: A Pillar of Cancer Therapy

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The this compound core has emerged as a premier "hinge-binding" scaffold for designing ATP-competitive kinase inhibitors.[13]

The N1 and 2-amino group of the pyrimidine ring form two canonical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding pocket. This interaction anchors the molecule, allowing substituents at the C4, C5, and C6 positions to project into other regions of the active site to confer potency and selectivity. This scaffold has been successfully used to develop inhibitors for a wide range of kinases including Cyclin-Dependent Kinases (CDKs), c-Met, and Focal Adhesion Kinase (FAK).[6][14][15]

Caption: Inhibition of multiple oncogenic signaling pathways by this compound-based kinase inhibitors.

Numerous compounds based on this scaffold have shown potent anti-proliferative activity in cancer cell lines.[8] For example, compound 22 from a recent study was identified as a potent CDK7 inhibitor with an IC₅₀ value of 7.21 nM and demonstrated excellent selectivity against other CDK family members.[14] Similarly, novel derivatives have shown high inhibitory activity against p21-activated kinase 4 (PAK4), with compound B6 showing an IC₅₀ of 5.9 nM.[16]

Part 4: Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis and evaluation of novel this compound derivatives. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of a C5-Arylated this compound via Suzuki Coupling

This protocol describes a common method for introducing structural diversity at the C5 position, which is often critical for achieving kinase selectivity. The workflow relies on a palladium-catalyzed Suzuki cross-coupling reaction.

Rationale: The Suzuki reaction is chosen for its robustness, tolerance of diverse functional groups, and generally high yields. Starting with a halogenated pyrimidine (iodide is more reactive than bromide or chloride) allows for the precise installation of various aryl or heteroaryl groups from commercially available boronic acids.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-2,4-diaminopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) as the base (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst (0.05 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a mild and effective base required for the transmetalation step of the catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

-

Causality: This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[17]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure C5-arylated product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ value of a synthesized compound against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescence-based assay, offering high sensitivity and a broad dynamic range.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in a buffer containing a low percentage of DMSO (typically <1%).

-

Kinase Reaction: In a 384-well plate, add the kinase buffer, the test compound dilutions, the target kinase enzyme, and the appropriate substrate/ATP mixture. Include "no enzyme" and "no inhibitor" (DMSO only) controls.

-

Causality: The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a defined period (e.g., 60 minutes).

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Causality: Removing the unconsumed ATP is crucial to prevent it from interfering with the subsequent luminescence reaction.

-

-

Luminescence Generation (Step 2): Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound core has firmly established its legacy as a truly privileged scaffold in drug discovery. Its success is not accidental but is a direct consequence of its inherent chemical properties, which allow it to effectively engage with the active sites of multiple, therapeutically relevant enzyme families. From the foundational antibacterial Trimethoprim to cutting-edge kinase inhibitors in oncology, this simple heterocycle has demonstrated remarkable adaptability.

The continued exploration of novel substitution patterns and the application of modern synthetic methods will undoubtedly unlock new therapeutic potential. As our understanding of disease biology deepens, the strategic deployment of the this compound scaffold will remain a powerful and validated approach for medicinal chemists aiming to develop potent, selective, and effective medicines for the most challenging of human diseases.

References

- A Technical Guide to the Structure-Activity Relationship of this compound Analogs as DHFR Inhibitors. Benchchem.

- This compound. Chem-Impex.

- Design, Synthesis, and Biological Evaluation of this compound Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of novel this compound derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).

- Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- This compound inhibitors of c-Met kinase bearing benzoxazepine anilines. PubMed.

- This compound MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. ScienceDirect.

- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.

- Preparation of 2,4-diaminopyrimidines. Google Patents.

- This compound oxide preparation method. Google Patents.

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health.

- Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. Google Patents.

- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed.

- Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.

- This compound. PubChem, National Institutes of Health.

- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Publications.

- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.

- Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC.

- Discovery of this compound derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed.

- Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO-UFRJ.

- Modified this compound-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. ScienceDirect.

- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.

- Privileged scaffolds in lead generation. ResearchGate.

- Natural product derived privileged scaffolds in drug discovery. PubMed.

- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. researchgate.net [researchgate.net]

- 4. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis and biological evaluation of novel this compound derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of this compound derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a diverse range of biological targets with high affinity. This guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their established role as dihydrofolate reductase (DHFR) inhibitors and their expanding utility as kinase inhibitors. We will delve into the mechanistic underpinnings of their action, detail robust experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Part 1: The Foundational Mechanism - Dihydrofolate Reductase Inhibition

The most well-characterized biological activity of the this compound core is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids like methionine.[3] By blocking this enzyme, this compound-based drugs effectively halt DNA synthesis and cell proliferation.[3][4]

This mechanism is the basis for the antimicrobial activity of drugs like Trimethoprim and the antiprotozoal action of Pyrimethamine.[1][5][6] The therapeutic success of these agents lies in their selective toxicity. Suitably substituted 2,4-diaminopyrimidines can be thousands of times more active against microbial DHFR than the mammalian enzyme, ensuring patient safety while effectively treating infections.[3]

Causality of Inhibition: The this compound scaffold acts as a structural mimic of the protonated pteridine ring of the natural substrate, dihydrofolate. The two amino groups form key hydrogen bonds within the enzyme's active site, competitively inhibiting the binding of DHF and blocking the catalytic cycle.[7]

Caption: Mechanism of DHFR inhibition by this compound derivatives.

Selective Toxicity: A Quantitative Perspective

The clinical utility of this compound antifolates is critically dependent on their selectivity for the pathogen's DHFR over the human homolog. This selectivity is quantifiable through the determination of the half-maximal inhibitory concentration (IC50).

| Compound | Target Organism | Target Enzyme | IC50 (nM) | Selectivity Index (Human/Target) |

| Trimethoprim | Escherichia coli | Bacterial DHFR | ~5 | ~60,000x |

| Human | Human DHFR | ~300,000 | ||

| Pyrimethamine | Plasmodium falciparum | Protozoal DHFR | ~0.5 | ~5,000x |

| Human | Human DHFR | ~2,500 |

Note: IC50 values are approximate and can vary based on assay conditions. The data illustrates the principle of selective toxicity.

Part 2: Expanding Horizons - Kinase Inhibition

Beyond their classical role as antifolates, this compound derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[8] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core can be decorated with various substituents to achieve high-affinity binding to the ATP-binding pocket of specific kinases.

Notable examples include the development of inhibitors for:

-

c-Met Kinase: Involved in cell proliferation and metastasis, making it a target for cancer therapy.[9]

-

p21-activated kinase 4 (PAK4): A target in oncology, with novel this compound derivatives showing high inhibitory activity (IC50 as low as 5.9 nM).[10]

-

c-jun N-terminal kinase (JNK): Implicated in inflammatory responses and apoptosis.[11]

-

MAP kinase-activated protein kinase 2 (MK2): A key mediator in the inflammatory cascade, with inhibitors showing IC50 values as low as 19 nM.[12]

The development of these targeted agents showcases the scaffold's adaptability and its continuing importance in modern drug discovery programs targeting diverse disease areas.[8][13]

Part 3: Essential Methodologies and Protocols

Accurate and reproducible biological data is the foundation of successful drug development. This section provides validated, step-by-step protocols for the key assays used to characterize this compound derivatives.

Experimental Workflow: From Primary Screen to Cellular Activity

The evaluation of a new series of this compound derivatives typically follows a structured screening cascade to efficiently identify promising lead compounds.

Sources

- 1. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay–Sachs or Sandhoff variants) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. In Silico Identification of this compound-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of this compound derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. This compound MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel this compound derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The 2,4-Diaminopyrimidine Pharmacophore: Mechanistic Action, Selectivity, and Experimental Validation

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold represents a privileged structure in medicinal chemistry, most historically significant as the core pharmacophore of antifolates like Trimethoprim and Pyrimethamine. Its mechanism is defined by a high-affinity, competitive inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in the de novo synthesis of purines and thymidylate.[1]

This technical guide dissects the molecular basis of DAP action, specifically its unique "flipped" binding mode compared to natural substrates, its selectivity profile between prokaryotic and eukaryotic enzymes, and its emerging utility in kinase inhibition. It also provides a standardized, self-validating protocol for assessing DHFR inhibition kinetics.

Structural Basis of the Pharmacophore

The efficacy of the this compound scaffold relies on its ability to mimic the pteridine ring of dihydrofolate (DHF) while introducing critical electrostatic differences that enhance binding affinity to the enzyme target.

The "Flipped" Binding Mode

Unlike the natural substrate (7,8-dihydrofolate), which binds with its pteridine ring in a specific orientation to facilitate hydride transfer, DAP-based inhibitors bind in a geometry rotated 180° relative to the substrate.

-

Protonation State: The N1 nitrogen of the pyrimidine ring has a pKa of approximately 7.2–7.4 (depending on substitution). Within the enzyme active site, this nitrogen becomes protonated.

-

The Critical Ionic Bond: This protonated N1 forms a strong ionic hydrogen bond with a conserved carboxylic acid residue deep in the active site:

-

Asp27 in E. coli (and most bacteria).

-

Glu30 in vertebrate (human) DHFR.

-

-

Causality: This interaction mimics the transition state of the reaction but, lacking the N5/N10 geometry required for reduction, effectively locks the enzyme in an inactive complex.

Quantitative Selectivity

The therapeutic window of DAP antibiotics (e.g., Trimethoprim) exists because of differential binding affinities.

| Parameter | Bacterial DHFR (E. coli) | Human DHFR | Selectivity Ratio |

| Key Residue | Asp27 | Glu30 | N/A |

| Hydrophobic Pocket | Leu28 (Narrower) | Phe31 (Wider) | N/A |

| Trimethoprim | ~1.3 nM | ~3000 nM | ~2,300-fold |

| Pyrimethamine | Weak | ~0.5 nM (Plasmodial) | High for Protozoa |

Note: The wider hydrophobic pocket in human DHFR (due to Phe31) accommodates larger lipophilic tails, which is why methotrexate (a pteridine, not a simple DAP) inhibits both, while Trimethoprim is highly specific to the tighter bacterial pocket.

Mechanism of Action: The Folate Pathway Blockade[1]

The biological consequence of DHFR inhibition is "thymineless death." By blocking the regeneration of Tetrahydrofolate (THF), the cell depletes its pool of N5,N10-methylene-THF, the methyl donor required by Thymidylate Synthase to convert dUMP to dTMP.

Pathway Visualization

The following diagram illustrates the precise intervention point of DAP inhibitors within the folate cycle.

Figure 1: The this compound scaffold competitively inhibits DHFR, preventing the reduction of DHF to THF and halting DNA synthesis.[1][2]

Emerging Applications: Kinase Inhibition[3]

While historically known as antifolates, the this compound scaffold functions as a "privileged structure" in kinase inhibition. The H-bond donor/acceptor motif (N1, 2-NH2, 4-NH2) mimics the adenine ring of ATP.

-

Mechanism: Competitive inhibition at the ATP-binding hinge region of kinases.

-

Targets:

-

Aurora Kinase A/B: Drugs like Alisertib utilize the DAP scaffold to block mitosis in oncogenesis.

-

JNK2 & HPK1: Recent studies utilize DAP derivatives to modulate T-cell signaling and immune checkpoints.

-

-

Implication: Researchers designing DAP derivatives must screen against a kinase panel (e.g., KINOMEscan) early to assess off-target toxicity or repurposing potential.

Experimental Protocol: Spectrophotometric DHFR Assay

This protocol provides a robust, self-validating method to determine the

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to protect enzyme cysteines).

-

Substrate (DHF): 100

M stock in buffer (Freshly prepared; light sensitive). -

Cofactor (NADPH): 100

M stock (Keep on ice; unstable). -

Enzyme: Recombinant DHFR (Human or Bacterial depending on target).

Workflow Diagram

Figure 2: Step-by-step spectrophotometric workflow for measuring DHFR inhibition kinetics.

Detailed Procedure

-

Baseline Correction: In a quartz cuvette (or UV-transparent plate), mix Buffer, NADPH (final 50

M), and DHF (final 50 -

Inhibitor Incubation: Add the DAP test compound (varying concentrations, e.g., 0.1 nM to 10

M) to the mixture. Incubate for 2 minutes to allow equilibrium binding. -

Initiation: Add DHFR enzyme (approx.[3] 0.01 Units) to initiate the reaction.

-

Measurement: Immediately record absorbance at 340 nm every 15 seconds for 5 minutes.

-

Validation:

-

Positive Control: Run a reaction with no inhibitor. Absorbance must decrease linearly (

). -

Negative Control: No enzyme. Absorbance must remain stable.

-

Data Analysis

Calculate the initial velocity (

References

-

Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of Folate Biosynthesis and Function as a Basis for Chemotherapy.[1][4] Advances in Enzymology, 27, 417-468. Link

-

Matthews, D. A., et al. (1977). Dihydrofolate reductase: The stereochemistry of inhibitor binding. Science, 197(4302), 452-455. Link

-

Kovalevskaya, N. V., et al. (2005). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Journal of Biomolecular Structure and Dynamics. Link

-

Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit Technical Bulletin. Link

-

Cicenas, J., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5] MDPI Pharmaceuticals. Link

Sources

- 1. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives

Executive Summary: The Privileged Scaffold

The 2,4-diaminopyrimidine (DAP) pharmacophore represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of adenosine and the pteridine ring of folates. Its versatility stems from a unique dual-functionality:

-

Antifolates: It acts as a bioisostere of the pteridine ring in dihydrofolate, competitively inhibiting Dihydrofolate Reductase (DHFR).

-

Kinase Inhibitors: It functions as a potent ATP-competitive hinge binder, targeting the ATP-binding pocket of various protein kinases (e.g., JAK, CDK, FAK).

This guide dissects the molecular determinants of these activities, providing a rigorous framework for optimizing DAP derivatives for specific therapeutic endpoints.

Molecular Architecture & Binding Modes[1][2][3]

The biological activity of DAP derivatives is dictated by the specific hydrogen-bonding networks they establish within the active site. The "flip" in binding orientation between DHFR and Kinase targets is a critical concept for rational design.

The DHFR Binding Mode (The "Glu/Asp Anchor")

In DHFR inhibition (e.g., Trimethoprim, Pyrimethamine), the DAP core binds in a deep hydrophobic cleft.

-

Key Interaction: The protonated N1 and the 2-amino group form a bidentate ionic hydrogen bond with a conserved acidic residue (Asp27 in E. coli, Glu30 in human DHFR).

-

Orientation: The inhibitor typically binds in a conformation where the C5-substituent projects into the hydrophobic pocket occupied by the p-aminobenzoylglutamate tail of the natural substrate.

The Kinase Binding Mode (The "Hinge Binder")

In kinase inhibition (e.g., Fedratinib), the DAP core mimics the adenine ring of ATP.

-

Key Interaction: The N1 and/or N3 nitrogens and the amino groups interact with the backbone amide NH and carbonyl oxygen of the kinase "hinge" region.

-

Selectivity: Achieved via substituents at C5 and C6 that probe the "gatekeeper" residue and the solvent-exposed regions.

Visualization: Binding Mode Divergence

Figure 1: Divergent binding modes of the DAP scaffold. In DHFR, the interaction is anchored by a conserved acidic residue. In Kinases, the core anchors to the hinge region, mimicking ATP.

Structure-Activity Relationship (SAR) Deep Dive

The Core (Positions 2 & 4)

-

Modification Rule: Generally forbidden. The 2-amino and 4-amino groups are essential for the primary H-bond network in both DHFR and Kinase targets.

-

Exception: Alkylation of the amino groups usually abolishes DHFR activity but can be tolerated in specific kinase targets to fine-tune solubility or prevent metabolism, provided the H-bond donor capability required for the hinge interaction is maintained.

Position 5 (The Selectivity Vector)

This is the most critical position for optimization.

-

For DHFR: Lipophilic benzyl or aryl groups are required to penetrate the hydrophobic pocket.

-

For Kinases: This position often faces the "gatekeeper" residue. Bulky substituents here can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

Position 6 (Steric & Solubility Control)

-

Steric Clash: Large substituents at C6 can cause steric clash with the enzyme backbone, often reducing potency.

-

Solubility: Small alkyl or polar groups (e.g., methyl, ethyl) are often introduced here to disrupt crystal packing and improve solubility without compromising binding.

SAR Decision Matrix

Figure 2: Strategic SAR decision tree for optimizing DAP derivatives based on the intended biological target.

Synthetic Pathways[8]

Robust synthesis is essential for SAR exploration. Two primary routes dominate:

Route A: De Novo Cyclization (The Classical Route)

Best for generating the core scaffold with fixed C5/C6 substituents.

-

Reactants: Guanidine (free base) +

-formyl esters or -

Mechanism: Condensation followed by cyclization.

-

Pros: Cheap starting materials, high throughput.

-

Cons: Limited diversity at C5/C6 after ring formation.

Route B: Palladium-Catalyzed Functionalization (The Modern Route)

Best for late-stage diversification of the C5 position.

-

Reactants: 2,4-diamino-5-halopyrimidine + Aryl boronic acids (Suzuki) or Acetylenes (Sonogashira).

-

Pros: Allows rapid library generation from a common intermediate.

Figure 3: Synthetic workflow comparing de novo ring construction (Route A) and late-stage functionalization (Route B).

Validated Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric)

Principle: Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Substrate: Dihydrofolic acid (DHF) (50 µM final).

-

Cofactor: NADPH (100 µM final).

-

Enzyme: Recombinant human or bacterial DHFR (concentration optimized for linear rate, typically 1-5 nM).

-

-

Procedure:

-

Add 10 µL of test compound (in DMSO) to 96-well UV-transparent plate.

-

Add 80 µL of Enzyme/Buffer master mix. Incubate 5 min at 25°C.

-

Initiate reaction with 10 µL of DHF/NADPH mix.

-

Monitor A340 kinetically for 10 minutes.

-

-

Data Analysis:

-

Calculate initial velocity (

). -

Fit to sigmoidal dose-response curve to determine IC50.

-

Validation: Methotrexate (IC50 ~ 1-10 nM) must be included as a positive control. Z-factor should be > 0.5.

-

Kinase Selectivity Profiling (FRET/TR-FRET)

Principle: Uses a fluorescently labeled tracer that competes with the inhibitor for the ATP binding site.

Protocol:

-

Reagents: Commercial Kinase Tracer (e.g., LanthaScreen™), Europium-labeled anti-tag antibody.

-

Procedure:

-

Incubate Kinase + Antibody + Tracer + Test Compound for 1 hour.

-

Measure TR-FRET emission ratio (665 nm / 615 nm).

-

Displacement of the tracer by the inhibitor results in a decrease in FRET signal.

-

-

Causality Check:

-

High potency (low IC50) indicates strong hinge binding.

-

Selectivity is assessed by running a panel (e.g., JAK1 vs JAK2 vs JAK3).

-

Data Summary: Key Derivatives

| Compound | Target | C5 Substituent | C6 Substituent | Clinical Status |

| Trimethoprim | Bacterial DHFR | 3,4,5-trimethoxybenzyl | H | Approved (Antibiotic) |

| Pyrimethamine | Plasmodial DHFR | 4-chlorophenyl | Ethyl | Approved (Antimalarial) |

| Methotrexate | Human DHFR | (N-methyl)-p-aminobenzoylglutamate | H | Approved (Oncology/RA) |

| Fedratinib | JAK2 Kinase | Sulfonamide-linked aryl | Methyl | Approved (Myelofibrosis) |

| P218 | Plasmodial DHFR | Flexible linker-aryl | Methyl | Experimental (Malaria) |

References

-

Hopfinger, A. J. (1981).[6] Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. Link

-

Tosso, R. D., et al. (2013). Synthesis and biological evaluation of this compound derivatives as potent inhibitors of Leishmania and Trypanosoma DHFR-TS. ChemMedChem. Link

-

Wernimont, A. K., et al. (2013). Structural basis for inhibitor selectivity in human and pathogen dihydrofolate reductases.[7] Current Opinion in Structural Biology.

-

FDA Drug Approvals. (2019). Fedratinib (Inrebic) Prescribing Information. Link

-

Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry. Link

Sources

- 1. Interaction of this compound-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis / Journal of Medicinal Chemistry, 1981 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 2,4-diaminopyrimidine

Executive Summary

2,4-Diaminopyrimidine (2,4-DAP) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. It serves as the requisite pharmacophore for "non-classical" antifolates (e.g., Trimethoprim, Pyrimethamine), mimicking the pteridine ring of dihydrofolate to inhibit Dihydrofolate Reductase (DHFR). This guide deconstructs the physicochemical properties that drive its biological efficacy—specifically its ionization constants (pKa), tautomeric stability, and supramolecular hydrogen-bonding capabilities—and provides validated protocols for its synthesis and characterization.

Part 1: Molecular Architecture & Electronic Properties

The Tautomeric Equilibrium

The biological activity of 2,4-DAP is governed by its tautomeric state. While theoretical possibilities exist for imino forms, the amino-enamine tautomer is thermodynamically dominant in both solution and solid states.

-

Amino Form (Dominant): The exocyclic nitrogens exist as -NH₂, allowing the ring nitrogen (N1) to act as a specific proton acceptor.

-

Protonation Site: Unlike simple pyrimidines, the 2,4-diamino substitution creates a "push-pull" electronic system. The lone pairs on the exocyclic amines donate electron density into the ring, significantly increasing the basicity of N1 .

-

Biological Implication: At physiological pH (7.4), a significant fraction of 2,4-DAP exists in its cationic (protonated) form. This cation is critical for forming an ionic bridge with the conserved aspartic acid residue (Asp27) in the catalytic pocket of bacterial DHFR.

Supramolecular Synthons (Crystal Engineering)

In the solid state, 2,4-DAP acts as a versatile tecton. It presents a Donor-Acceptor-Donor (DAD) motif on its "Watson-Crick" face, making it complementary to Acceptor-Donor-Acceptor (ADA) molecules like thymine or uracil.

-

Utility: This specific interaction is exploited in crystal engineering to stabilize drug co-crystals and improve solubility of hydrophobic partners.

Part 2: Quantitative Physicochemical Data

The following parameters are critical for modeling pharmacokinetics (ADME) and formulation stability.

| Property | Value / Range | Contextual Significance |

| Molecular Weight | 110.12 g/mol | Fragment-like; ideal for lead optimization. |

| Melting Point | 143 – 147 °C | Indicates moderate lattice energy; amenable to melt extrusion. |

| pKa (N1) | 7.3 – 7.6 | Critical: Close to blood pH (7.4), ensuring mixed ionization states for membrane permeability (neutral) and target binding (cationic). |

| LogP | -0.5 (Exp.)[4] | Hydrophilic. High water solubility but requires lipophilic side-chains (e.g., trimethoxybenzyl) for cell wall penetration. |

| Solubility | Soluble (H₂O) | High solubility in polar solvents; crystallizes readily as sulfate or hemi-sulfate salts. |

| UV | ~275 nm | Characteristic |

Part 3: Visualization of Mechanisms

Tautomerism & Protonation Pathway

The following diagram illustrates the equilibrium favoring the amino form and the specific protonation at N1 which activates the molecule for enzyme binding.

Figure 1: Tautomeric equilibrium favoring the amino species and the pH-dependent activation to the N1-cation.

Mechanism of Action: DHFR Inhibition

The 2,4-DAP core mimics the pteridine ring of folate. The diagram below details the molecular logic of this inhibition.

Figure 2: The structural logic of DHFR inhibition, highlighting the critical ionic interaction mediated by the protonated 2,4-DAP core.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, in-house synthesis is often required to introduce isotopic labels or specific side-chains. The guanidine-nitrile condensation is the most robust route.

Reagents:

-

Guanidine Hydrochloride (1.0 eq)

-

3-Ethoxyacrylonitrile (1.0 eq)

-

Sodium Ethoxide (NaOEt) in Ethanol (2.5 eq)

Workflow:

-

Preparation: Dissolve Guanidine HCl in absolute ethanol.

-

Activation: Add NaOEt solution slowly under nitrogen atmosphere. Stir for 30 min to generate free guanidine base.

-

Condensation: Dropwise add 3-Ethoxyacrylonitrile. The solution will turn yellow/orange.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Isolation: Cool to room temperature. Evaporate ethanol in vacuo.

-

Purification: Resuspend residue in minimal cold water. The product (2,4-DAP) is moderately water-soluble; salting out with Na₂SO₄ or recrystallization from water/ethanol is recommended.

-

Yield: Expect 60–75% as off-white crystals.

Protocol B: Spectrophotometric Determination of pKa

Rationale: Potentiometric titration is often inaccurate for pKa values >7 due to carbonate interference. UV-Vis spectrophotometry is the gold standard for this aromatic system due to the distinct spectral shift upon protonation.

Methodology:

-

Stock Solution: Prepare

M 2,4-DAP in degassed water. -

Buffer Series: Prepare a series of buffers ranging from pH 5.0 to 9.0 (0.2 pH increments) maintaining constant ionic strength (

M KCl). -

Measurement:

-

Record UV spectrum (200–350 nm) for the fully protonated species (pH 2.0, 0.1 M HCl).

-

Record UV spectrum for the neutral species (pH 12.0, 0.1 M NaOH).

-

Identify the analytical wavelength (

) where the difference in absorbance is maximal (typically ~240 nm or ~290 nm).

-

-

Data Acquisition: Measure Absorbance (

) at -

Calculation: Plot

vs. pH. The inflection point of the sigmoidal curve is the pKa. Alternatively, use the linearized Henderson-Hasselbalch equation:

Part 5: References

-

Roth, B., et al. (1980). "The chemistry and biological activity of antifolates." Journal of Medicinal Chemistry.

-

Hützler, W. M., et al. (2016).[4] "One barbiturate and two solvated thiobarbiturates containing the triply hydrogen-bonded ADA/DAD synthon."[4] Acta Crystallographica Section C.

-

PubChem Compound Summary. (2024). "this compound."[3][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.

-

Numan, A., et al. (2002).[6] "Spectrophotometric determination of diaminopyrimidines using benzoquinone." Journal of Pharmaceutical and Biomedical Analysis.

-

Gilli, P., et al. (2009). "Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties. The pKa Slide Rule." Accounts of Chemical Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure and Supramolecular Features of Novel this compound Salts - IBB PAS Repository [eprints.ibb.waw.pl]

- 4. This compound | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 156-81-0 [sigmaaldrich.com]

- 6. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 9. US20240076273A1 - this compound oxide preparation method - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

The 2,4-Diaminopyrimidine Scaffold: A Medicinal Chemistry Technical Guide

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold is a privileged structure in medicinal chemistry, historically validated as an antifolate (targeting DHFR) and contemporarily revitalized as a potent ATP-competitive kinase inhibitor.[1] Its versatility stems from its ability to mimic the adenine ring of ATP, engaging the hinge region of kinases with high fidelity while offering vectors at the C5 and C6 positions to tune selectivity and physicochemical properties.

This technical guide provides a rigorous analysis of the DAP scaffold, detailing its binding modes, synthetic pathways, and a validated case study of the ALK inhibitor Ceritinib .

Part 1: The Pharmacophore & Binding Modes

The Adenine Mimetic Concept

The this compound core functions as a bioisostere of the adenine moiety found in ATP. Its efficacy is driven by a Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif that interacts with the protein backbone in the ATP-binding pocket.[1]

-

N1 (Acceptor): Forms a critical hydrogen bond with the backbone amide NH of the "hinge" region (e.g., Met, Leu, or Glu residues depending on the kinase).

-

C2-NH2 (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.[1]

-

C4-NH2 (Donor): Often interacts with the "gatekeeper" residue or solvent-exposed regions, though in many kinase inhibitors (like Ceritinib), the N4 is substituted to reach into the hydrophobic back pocket.[1]

Mechanism of Action: DHFR vs. Kinases

| Feature | DHFR Inhibition (e.g., Trimethoprim) | Kinase Inhibition (e.g., Ceritinib, CDK Inhibitors) |

| Primary Target | Dihydrofolate Reductase (DHFR) | Protein Kinases (ATP Binding Site) |

| Binding Mode | Interacts with Asp27 (bacterial) or Glu30 (mammalian) via salt bridge/H-bonds.[1][2] | Interacts with the "Hinge Region" backbone via H-bonds.[1][3] |

| Key Substituents | C5-Benzyl/Aryl: Critical for hydrophobic pocket fit.[1] C6-H/Alkyl: Often small to avoid steric clash.[1] | N4-Aryl: Extends into the hydrophobic pocket.[1] C5-Halogen/Alkyl: Modulates electronics and gatekeeper interaction.[1] |

| Transport | Passive diffusion (Lipophilic antifolates).[1] | Passive diffusion (Type I/II inhibitors).[1] |

Binding Mode Visualization (DOT Diagram)

Caption: Schematic representation of the critical H-bond network between the this compound core and the kinase hinge region.

Part 2: Synthetic Methodologies

The construction of the DAP scaffold generally follows two distinct strategies: De Novo Cyclization (Traube Synthesis) or Functionalization of Dihalopyrimidines (SNAr).

Strategy A: De Novo Cyclization (Traube-like)

This method is preferred for generating the core when specific C5/C6 substitution patterns are required that are not commercially available as halo-pyrimidines.[1]

-

Reagents: Guanidine (HCl or Carbonate) +

-Ketonitrile (or -

Mechanism: Condensation followed by cyclization.

-

Selectivity: The guanidine nitrogens react with the nitrile and ketone/enol ether electrophiles.

Strategy B: Regioselective SNAr (The "Kinase Route")

Modern kinase inhibitors are typically synthesized from 2,4-dichloropyrimidines (or 2,4,5-trichloropyrimidine).[1] The reactivity profile is governed by the electronic environment of the pyrimidine ring.

-

Rule of Thumb: Nucleophilic aromatic substitution (

) occurs preferentially at the C4 position first, followed by the C2 position . -

Causality: The C4 position is para-like to N1 and ortho-like to N3, making it more electrophilic than C2, which is flanked by two electron-donating nitrogens (after the first substitution) or sterically hindered.[1]

-

Impact of C5-Substituent: An electron-withdrawing group (EWG) at C5 (e.g., -Cl, -F, -NO2) significantly accelerates the first SNAr at C4.[1]

Part 3: Case Study & Protocol – Synthesis of Ceritinib (LDK378)

Ceritinib is a potent ALK inhibitor used in NSCLC.[4][5][6][7] Its synthesis exemplifies the sequential SNAr strategy on a 2,4,5-trichloropyrimidine core.

Retrosynthetic Analysis

-

Target: Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine).[1][6][7][8]

-

Fragment A (C4-Side): 2-(Isopropylsulfonyl)aniline.[1][6][7][11]

-

Fragment B (C2-Side): 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.[1][6][11]

Experimental Protocol (Step-by-Step)

Step 1: C4-Selective SNAr (Installation of Sulfone Aniline)[1]

-

Objective: Selective displacement of the C4-chloride.

-

Reagents: 2,4,5-Trichloropyrimidine (1.0 eq), 2-(isopropylsulfonyl)aniline (1.0 eq), Diisopropylethylamine (DIPEA, 2.5 eq).[1]

-

Solvent: n-Butanol or Isopropanol.[1]

-

Conditions: Heat at 100–120°C for 12–16 hours.

-

Workup:

-

Cool reaction mixture to RT.

-

Concentrate under reduced pressure.

-

Dilute with EtOAc, wash with water and brine.

-

Purify via flash chromatography (Hexane/EtOAc).

-

-

Yield: Typically 60–75%.

-

Checkpoint: Verify regioselectivity via 1H-NMR (C6-H shift changes). The product is 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine .[1][6]

Step 2: C2-Selective SNAr (Installation of Piperidine Aniline)[1]

-

Objective: Displacement of the less reactive C2-chloride.

-

Reagents: Intermediate from Step 1 (1.0 eq), 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 eq), HCl (cat.) or p-TsOH (cat.).

-

Solvent: 2-Methoxyethanol or n-Butanol.[1]

-

Conditions: Higher temperature required (140–160°C) often in a sealed tube or microwave reactor.[1]

-

Workup:

-

Neutralize with saturated NaHCO3.

-

Extract with DCM/MeOH (9:1).

-

Purify via HPLC or crystallization.

-

-

Note: Acid catalysis is often necessary for the C2 displacement to protonate the pyrimidine N3, activating the C2 position.

Synthesis Workflow Diagram (DOT)

Caption: Synthetic route for Ceritinib showing the regioselective SNAr sequence (C4 followed by C2).

Part 4: Critical Data & Troubleshooting

Regioselectivity Troubleshooting Table

| Problem | Probable Cause | Solution |

| Bis-substitution in Step 1 | Temperature too high or excess nucleophile.[1] | Lower temp to 80°C; add nucleophile dropwise; ensure stoichiometric control (1.0 eq). |

| No Reaction at C2 (Step 2) | C2 position is deactivated by electron-donating C4-amine.[1] | Use acid catalysis (HCl/p-TsOH) to protonate the ring; switch to higher boiling solvent (e.g., DMSO, NMP) or microwave irradiation.[1] |

| Wrong Regioisomer (C2 first) | Steric hindrance of C4 nucleophile (rare).[1] | Verify structure by NOE NMR. C4 substitution is electronically favored for 2,4,5-trichloropyrimidine.[1] |

Key Spectroscopic Markers[1]

-

1H NMR (DMSO-d6):

-

C6-H Proton: Appears as a sharp singlet.[1] In 2,4,5-trichloropyrimidine, it is deshielded (~8.8 ppm).[1] Upon C4-substitution, it shifts upfield slightly.[1]

-

NH Protons: The C4-NH is usually more acidic and appears downfield (9–10 ppm) compared to C2-NH, especially if H-bonded to a sulfone or nitro group.[1]

-

References

-

Marsilje, T. H., et al. (2013).[2][4][6] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials."[1][7][11] Journal of Medicinal Chemistry, 56(14), 5675–5690.[4][7] Link[1]

-

Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[1] 1. Structures of trimethoprim and related compounds."[12][13] Journal of Medicinal Chemistry, 23(5), 535-541.[1] Link[1]

-

Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1] (Classic synthetic reference).

-

Fabbro, D., et al. (2014).[5] "Ceritinib (LDK378): A Potent and Selective ALK Inhibitor."[1][4][7][14] Journal of Medicinal Chemistry, 56, 5675.[4][7] Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Dasatinib - related aminopyrimidine scaffold context).[1] Link[1]

Sources

- 1. WO2016098042A1 - Use of ceritinib (ldk-378) in the treatment of fes or fer mediated disorders, in particular proliferative disorders - Google Patents [patents.google.com]

- 2. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Ceritinib in ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medkoo.com [medkoo.com]

- 8. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,4-Diaminopyrimidine Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for dihydrofolate reductase (DHFR) inhibitors such as Trimethoprim , Pyrimethamine , and the next-generation antifolate P218 .

For drug development professionals, the spectroscopic characterization of DAP derivatives is not merely a box-checking exercise for purity; it is a critical tool for determining protonation states and tautomeric preferences —factors that directly dictate binding affinity to the aspartate/glutamate residues in the DHFR active site.

This guide provides an advanced technical framework for the structural elucidation of DAP derivatives using NMR, Vibrational Spectroscopy (IR/Raman), and Electronic Spectroscopy (UV-Vis).

Part 1: Structural Dynamics & Tautomerism

The Amino-Imino Enigma

The biological activity of 2,4-diaminopyrimidines hinges on their ability to mimic the pteridine ring of dihydrofolate. A common analytical pitfall is the misassignment of tautomeric states. While the amino form is thermodynamically dominant in solution, the imino form is often erroneously proposed in static crystal structures.

Key Insight: In solution (DMSO-d6 or

Visualization: Tautomeric & Protonation Equilibrium

The following diagram illustrates the critical equilibrium between the free base and the biologically active cation.

Figure 1: The protonation pathway of this compound. Note that N1 protonation is the primary event required for DHFR binding.

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides a "fingerprint" for the hydrogen-bonding potential of the scaffold. In the solid state, DAP derivatives form extensive intermolecular H-bond networks, often resulting in broadened NH stretching bands.

Critical Band Assignments

Differentiation between the ring nitrogen and exocyclic amines is essential.

| Mode | Wavenumber ( | Intensity | Structural Assignment |

| 3400 – 3480 | Medium | Asymmetric stretching of free | |

| 3300 – 3350 | Medium | Symmetric stretching. Often appears as a doublet in crystalline samples. | |

| 1610 – 1640 | Strong | Pyrimidine ring stretching. Shifts +10-20 | |

| 1560 – 1590 | Strong | "Scissoring" deformation of amino groups. | |

| Ring Breathing | 990 – 1000 | Very Strong (Raman) | Symmetric ring expansion. The diagnostic "marker" band for the pyrimidine core in Raman. |

Expert Tip: When analyzing salts (e.g., Trimethoprim lactate), look for a broad, intense continuum between 2400–3000

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming substitution patterns. The symmetry of the parent this compound is broken by 5- or 6-substitution, which is typical in drug candidates.

Solvent Selection Strategy

-

DMSO-d6: The gold standard. It disrupts intermolecular H-bonds, sharpening the exchangeable

protons. - : Generally poor for DAP derivatives due to low solubility and aggregation, leading to extreme line broadening.

-

: Useful for salts, but causes exchange of

Characteristic NMR Resonances (in DMSO-d6)

| Proton Environment | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| H6 (Aromatic) | 7.5 – 7.8 | Doublet/Singlet | Most deshielded ring proton. Diagnostic for C5-substitution (becomes a singlet). |

| H5 (Aromatic) | 5.7 – 5.9 | Doublet | Shielded by the electron-donating C4-amino group. Disappears in DHFR inhibitors (usually C5-substituted). |

| 2-NH2 | 5.8 – 6.2 | Broad Singlet | Generally sharper than 4-NH2. Sterically accessible. |

| 4-NH2 | 6.3 – 6.8 | Broad Singlet | Often more deshielded due to proximity to C5-substituents and N3. |

| N1-H (Cation) | 12.0 – 13.5 | Broad | Only visible in salts (e.g., HCl, mesylate). Confirms protonation site. |

Self-Validating Check: If you synthesize a 5-substituted derivative (e.g., 5-(4-chlorophenyl)-...), the doublet pair at 7.6/5.8 ppm must collapse into a single singlet at ~7.6–8.0 ppm. If the doublet remains, the reaction failed.

Part 4: Electronic Spectroscopy (UV-Vis) & pKa

UV-Vis is not just for concentration; it is the primary tool for determining the ionization constant (pKa) , a predictor of bioavailability and CNS penetration.

Spectral Features[1][2][3][4][5][6][7][8][9][10]

-

Neutral Form (

): -

Cationic Form (

):

This shift allows for precise pKa determination using the Henderson-Hasselbalch equation adapted for spectroscopy.

Part 5: Experimental Protocol

Protocol: Spectrophotometric Determination of pKa

Objective: Determine the pKa of a novel this compound derivative to assess physiological ionization.

Reagents & Equipment[1][2][3][4][5]

-

Stock Solution: 10 mM compound in DMSO.

-

Buffers: Universal buffer series (Britton-Robinson) ranging from pH 3.0 to 10.0 (0.5 pH increments).

-

Equipment: UV-Vis Spectrophotometer (Double beam or Microplate Reader) capable of scanning 220–400 nm.

Workflow Diagram

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Procedure

-

Baseline Correction: Blank the spectrophotometer with the specific buffer/DMSO mixture (1% DMSO) before each measurement to eliminate solvent effects.

-

Sample Preparation: Add 2

of the 10 mM DMSO stock to 198 -

Data Acquisition: Scan from 220 to 400 nm.

-

Data Validation (The Trust Factor): Overlay all spectra. You must observe sharp isosbestic points (wavelengths where absorbance is invariant with pH).

-

Pass: Isosbestic points exist.[6] This confirms a clean equilibrium between two species (neutral/cation).

-

Fail: No isosbestic points. Indicates degradation, precipitation, or multiple ionization events.

-

-

Calculation: Plot Absorbance (

of cation) vs. pH. Fit to the equation:

References

-

Hurlbert, B. S., et al. (1968). "Studies on Condensed Pyrimidine Systems. XXIII. Synthesis of 2,4-Diaminopyrimidines from Dicyandiamide." Journal of Medicinal Chemistry.

-

Gottlieb, H. E., et al. (1997).[7][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

-

Yuthavong, Y., et al. (2012). "Malaria-active antifolates targeting the glycerol binding space of the dihydrofolate reductase active site." Nature Structural & Molecular Biology.

-

Tomsho, J. W., et al. (2012).[4] "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters.

-

SpectraBase. "2,4-Diamino-6-pyrimidinethiol 13C NMR Spectrum." Wiley Science Solutions.

Sources

Technical Guide: Hydrogen Bonding Patterns in 2,4-Diaminopyrimidine Cocrystals

Executive Summary

This technical guide analyzes the supramolecular chemistry of 2,4-diaminopyrimidine (DAP), a privileged scaffold in medicinal chemistry (e.g., Trimethoprim, Pyrimethamine).[1] It details the hierarchy of hydrogen-bonding synthons that govern cocrystallization, provides a predictive framework for the salt-cocrystal continuum based on

Molecular Architecture & Supramolecular Synthons[1][2][3][4][5][6]

The this compound moiety acts as a "molecular velcro" due to its ability to present multiple hydrogen-bonding edges. Unlike simple pyridines, the DAP ring possesses a "Janus-faced" electronic landscape, offering competitive binding sites that dictate crystal packing.

The Donor-Acceptor (D-A) Landscape

The DAP scaffold presents two distinct edges for supramolecular recognition:

-

The Watson-Crick Edge (N1 / 2-NH

): Analogous to the pairing face of cytosine. This is the most basic site ( -

The Hoogsteen Edge (N3 / 4-NH

): Sterically more accessible in some derivatives but generally less basic.

Primary Synthons

The formation of cocrystals is driven by the hierarchy of synthons. In the presence of carboxylic acid coformers, the competition is between the Homosynthon (DAP self-association) and the Heterosynthon (DAP-Acid interaction).

| Synthon Type | Interaction Motif | Graph Set Notation | Stability/Occurrence |

| Heterosynthon | Acid-Pyrimidine (2-point) | Dominant. The acid -COOH binds to the N1/2-NH | |

| Homosynthon | Base Pair Dimer | Secondary. Forms if the coformer is a weak H-bond donor. | |

| Chain Motif | Acid-Pyrimidine (1-point) | Rare. Observed only with steric hindrance or solvates. | |

| DADA Array | Alternating Donor-Acceptor | Various | High. Forms "tapes" or "ribbons" in 1:1 cocrystals. |

Visualization of Recognition Motifs

The following diagram illustrates the competitive binding pathways for a DAP derivative reacting with a carboxylic acid coformer.

Figure 1: Competitive supramolecular pathways. The

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Continuum: Predicting Salt vs. Cocrystal[7][8][9]

For DAP derivatives, the distinction between a cocrystal (neutral H-bond) and a salt (ionic H-bond) is critical for regulatory classification and solubility profiles. The "Rule of Three" is the standard heuristic, but DAP exhibits a unique continuum behavior.

The Equation:

The Prediction Zones

-

Salt Zone (

):-

Proton transfer is complete. The interaction is ionic:

. -

Example: DAP + Oxalic Acid (

).

-

-

Cocrystal Zone (

):-

No proton transfer. The interaction is neutral:

. -

Example: DAP + Parabens or weak phenols.

-

-

The Continuum (

):

Experimental Workflow: Self-Validating Protocol

To reliably screen and characterize DAP cocrystals, use this "pKa-guided" workflow. This protocol minimizes false negatives (amorphous phases) and false positives (physical mixtures).

Step 1: In Silico Screening

Calculate

-

Target: Select coformers in the

range for maximum solubility enhancement (salt-cocrystal hybrids) or

Step 2: Liquid-Assisted Grinding (LAG)

LAG is superior to solution crystallization for initial screening because it relies on mechanical energy to overcome kinetic barriers, reducing solvent dependency.

-

Protocol:

-

Weigh API and Coformer in 1:1 stoichiometric ratio (total mass 200 mg).

-

Add to a stainless steel jar with two 7mm stainless steel balls.

-

Add solvent dropwise (

). Recommendation: Use Methanol or Ethanol (polar protic) to facilitate proton transfer if thermodynamically favored. -

Mill at 30 Hz for 20 minutes.

-

Step 3: Characterization Decision Tree

Once a new phase is generated, you must determine if it is a salt or cocrystal.

Figure 2: Analytical workflow. While SC-XRD is definitive, FT-IR provides a rapid "fingerprint" check for ionization state based on carbonyl stretching frequencies.

Case Studies: Pyrimethamine & Trimethoprim[1][13]

Pyrimethamine (PYR)[14]

-

Structure: 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine.

-

Behavior: The hydrophobic chlorophenyl group drives packing into layered structures.

-

Key Finding: PYR forms a 1:1 cocrystal with glutarimide but salts with acetic acid. In the PYR-Sulfathiazole system, a rare ternary synthon is observed where the sulfonamide bridges the DAP rings, enhancing solubility significantly compared to the pure drug [1, 3].

Trimethoprim (TMP)

-

Structure: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.[7]

-

Behavior: The trimethoxybenzyl tail is flexible, leading to conformational polymorphism.

-

Key Finding: TMP exhibits "Salt-Cocrystal Polymorphism" with azelaic acid. Form I is a salt, while Form II is a cocrystal, demonstrating that packing forces can override the

rule in the continuum region [3, 4].

References

-

Synthesis, Crystal Structure and Supramolecular Features of Novel this compound Salts. Crystals (2024). [Link][8]

-

Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid. Acta Crystallographica Section E (2011). [Link]

-

Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design (2011). [Link]

-

Understanding the Synthon Preferences in Molecular Ionic Cocrystals of Trimethoprim. ACS Omega (2020). [Link]

-

The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. CrystEngComm (2013). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A single crystal to single crystal solvatomorphic phase transition in cocrystals of pyrimethamine with 4-hydroxybenzoic acid. An experimental and theoretical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

Engineering the Solid State: Supramolecular Self-Assembly of 2,4-Diaminopyrimidine Salts

[1][2]

Executive Summary: The "Janus" Ligand of Crystal Engineering

2,4-Diaminopyrimidine (DAP) represents a cornerstone in supramolecular chemistry and pharmaceutical solid-state design. Structurally mimicking the hydrogen-bonding face of nucleobases (cytosine) and antifolate drugs (pyrimethamine, trimethoprim), DAP is a "Janus" ligand—capable of acting as both a neutral host and a cationic template.